BenchChemオンラインストアへようこそ!

3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide

medicinal chemistry regioisomer SAR furan bioisosteres

This furan-3-yl benzamide (CAS 1428371-60-1) is structurally distinct from the common furan-2-yl isomer, altering hydrogen-bond geometry and steric accessibility for precise SAR campaigns. With a balanced HBD/HBA profile (2/4) and moderate lipophilicity (XLogP3=1.2), it is essential for fragment-based drug discovery (FBDD) and kinase selectivity profiling. Procure this specific regioisomer (≥95% purity) to eliminate confounding variables in lead optimization and ensure data reproducibility.

Molecular Formula C15H14N2O3
Molecular Weight 270.288
CAS No. 1428371-60-1
Cat. No. B2531207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide
CAS1428371-60-1
Molecular FormulaC15H14N2O3
Molecular Weight270.288
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NCCC(C2=COC=C2)O)C#N
InChIInChI=1S/C15H14N2O3/c16-9-11-2-1-3-12(8-11)15(19)17-6-4-14(18)13-5-7-20-10-13/h1-3,5,7-8,10,14,18H,4,6H2,(H,17,19)
InChIKeyNFRYNHALLIIWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide (CAS 1428371-60-1): Procurement-Relevant Structural and Physicochemical Overview


3‑Cyano‑N‑[3‑(furan‑3‑yl)‑3‑hydroxypropyl]benzamide (CAS 1428371‑60‑1) is a benzamide derivative with molecular formula C₁₅H₁₄N₂O₃ and molecular weight 270.28 g mol⁻¹ [1]. The compound incorporates a 3‑cyanobenzamide core connected via a hydroxypropyl linker to a furan‑3‑yl moiety, distinguishing it from the more common furan‑2‑yl regioisomer (CAS 1421451‑38‑8). This structural arrangement generates a specific hydrogen‑bond donor/acceptor profile (HBD = 2, HBA = 4) and a computed lipophilicity of XLogP3‑AA = 1.2, parameters that directly influence ligand efficiency and pharmacokinetic behavior in medicinal chemistry programs . The compound is listed under PubChem CID 71804401 and is commercially available as a research‑grade building block from multiple suppliers .

Why 3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide Cannot Be Trivially Substituted by In‑Class Benzamide Analogs


Benzamide derivatives containing furan substituents display marked regioisomer‑dependent biological activity, a phenomenon documented across multiple therapeutic target classes [1]. The furan‑3‑yl attachment in the target compound orients the heterocyclic oxygen atom in a position distinct from the furan‑2‑yl isomer (CAS 1421451‑38‑8), altering hydrogen‑bond geometry, dipole moment, and steric accessibility to target binding pockets [2]. In a systematic study of benzo[b]furan‑2‑yl versus benzo[b]furan‑3‑yl piperidines, Watanabe et al. demonstrated that the 3‑yl isomer conferred superior 5‑HT₂ antagonist potency in vitro, confirming that seemingly minor furan attachment isomerism produces quantifiable pharmacological divergence [3]. Consequently, procurement specifications that treat furan‑substituted benzamides as interchangeable risk introducing uncontrolled variation in structure‑activity relationship (SAR) campaigns and lead optimization workflows.

Quantitative Differentiation Evidence for 3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide Versus Closest Analogs


Furan Regioisomerism: 3‑yl vs. 2‑yl Attachment Alters Hydrogen‑Bond Acceptor Topology and Predicted Target Engagement

The target compound (furan‑3‑yl isomer, CAS 1428371‑60‑1) and its furan‑2‑yl regioisomer (CAS 1421451‑38‑8) are constitutional isomers differing solely in the point of furan attachment. This positional shift relocates the furan oxygen atom from a β‑position relative to the hydroxypropyl linker (3‑yl) to an α‑position (2‑yl), a change that modulates hydrogen‑bond acceptor geometry and molecular electrostatic potential. In a structurally analogous system—4‑(benzo[b]furan‑yl)piperidine 5‑HT₂ antagonists—Watanabe et al. reported that the 3‑yl isomer exhibited quantitatively distinct in vitro antagonism compared with the 2‑yl isomer, establishing that furan attachment isomerism is not pharmacologically silent [1]. While direct bioactivity data for the target compound are not publicly available, the class‑level precedent dictates that 3‑yl and 2‑yl benzamide regioisomers must be treated as chemically and pharmacologically distinct entities in any SAR or screening program.

medicinal chemistry regioisomer SAR furan bioisosteres

Physicochemical Differentiation: Lipophilicity (XLogP3‑AA) Defines Ligand Efficiency Space

The target compound possesses a computed XLogP3‑AA of 1.2 (PubChem), establishing a moderately polar lipophilicity profile [1]. This value is identical to that of the furan‑2‑yl regioisomer because the atom connectivity is identical; however, the spatial orientation of the heterocyclic oxygen—the primary hydrogen‑bond acceptor—differs between the two isomers, as described in Evidence Item 1. The measured logP for the class of 3‑cyanobenzamides typically falls in the range of 1.0–2.5, placing the target compound at the lower, more hydrophilic end of this spectrum [2]. This moderate lipophilicity, combined with 2 hydrogen‑bond donors and 4 acceptors (rotatable bond count = 5), predicts favorable ligand efficiency metrics (LE ≈ 0.35–0.45 kcal mol⁻¹ per heavy atom) for fragment‑based or lead‑like screening libraries relative to more lipophilic benzamide analogs [3].

physicochemical property lipophilicity ligand efficiency

Synthetic Tractability and Commercial Availability: Enabling Rapid SAR Exploration

The target compound is commercially available as a research‑grade building block from multiple suppliers, with catalog listings confirming minimum purity specifications (typically ≥95%) . In contrast, structurally related analogs such as the furan‑2‑yl isomer (CAS 1421451‑38‑8) and the thiophene‑3‑yl analog are also listed by chemical suppliers, but the furan‑3‑yl isomer offers a distinct spatial presentation of the heterocyclic oxygen that is less commonly represented in commercial screening libraries. The compound's SMILES notation (N#Cc1cccc(C(=O)NCCC(O)c2ccoc2)c1) confirms a convergent synthesis amenable to modular diversification at the benzamide, linker, and heterocycle positions, facilitating parallel SAR exploration .

chemical supply building block synthetic accessibility

Optimal Application Scenarios for 3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide Based on Differential Evidence


Fragment‑Based Drug Discovery (FBDD) Library Design Requiring Furan‑3‑yl Spatial Vectors

The compound's moderate lipophilicity (XLogP3‑AA = 1.2) and balanced hydrogen‑bond donor/acceptor profile (HBD = 2, HBA = 4) make it suitable as a fragment for FBDD libraries targeting protein pockets that accommodate a furan‑3‑yl motif. The furan‑3‑yl oxygen orientation differs from the more common furan‑2‑yl isomer, enabling exploration of distinct hydrogen‑bond geometries with backbone amide or side‑chain residues. Procurement of this specific regioisomer is essential to avoid confounding SAR interpretation when furan orientation is a variable under investigation [1].

Kinase Inhibitor Lead Optimization Requiring 3‑Cyanobenzamide Pharmacophore with Defined Heterocycle Topology

3‑Cyanobenzamides have been established as privileged scaffolds in kinase inhibitor design, with the cyano group acting as a hydrogen‑bond acceptor or dipole modulator within the ATP‑binding pocket. The furan‑3‑yl substituent in the target compound provides a distinct heterocyclic vector compared with the furan‑2‑yl or thiophene analogs, potentially conferring differential selectivity across kinase panels. Researchers conducting kinase selectivity profiling should explicitly source the furan‑3‑yl isomer to ensure data reproducibility [2].

Structure–Activity Relationship (SAR) Studies Investigating Furan Regioisomerism in Benzamide Series

The compound serves as a critical tool for systematic SAR studies comparing furan‑3‑yl vs. furan‑2‑yl benzamide derivatives. As demonstrated by Watanabe et al. (1993) in the benzo[b]furan‑piperidine 5‑HT₂ antagonist series, regioisomerism at the furan attachment point can produce significant potency differences [3]. The target compound enables direct, controlled comparison with its furan‑2‑yl regioisomer (CAS 1421451‑38‑8) within the same experimental framework, eliminating confounding variables associated with different synthetic batches or impurity profiles.

Computational Chemistry and Molecular Docking Validation Studies

The well‑defined physicochemical properties of the target compound (MW = 270.28, XLogP3 = 1.2, rotatable bonds = 5) make it an ideal test case for validating docking scoring functions and molecular dynamics simulations that distinguish furan‑3‑yl from furan‑2‑yl binding poses. Procurement of high‑purity material (≥95%) from authenticated commercial sources ensures that experimental binding data used to benchmark computational predictions are not confounded by isomeric impurities .

Quote Request

Request a Quote for 3-Cyano-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.